N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride
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Overview
Description
N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a tetrahydrofuran ring, which adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride typically involves a multi-step process. One common approach starts with the preparation of the indole derivative, followed by the introduction of the tetrahydrofuran ring. The final step involves the formation of the methanamine hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often emphasize efficiency, scalability, and adherence to safety and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-Indol-3-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride
- N-((1H-Indol-5-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride
Uniqueness
N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride is unique due to the specific positioning of the indole and tetrahydrofuran rings, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12;/h1,3,5-7,12,15-16H,2,4,8-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPLQNFRYSFSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=C3C=CNC3=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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